molecular formula C7H13BaO10P B593770 7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt CAS No. 17187-72-3

7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt

Cat. No.: B593770
CAS No.: 17187-72-3
M. Wt: 425.5
InChI Key: CXUFELXUIHDDQP-CQJQEINESA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Dihydrogenphosphate),sedoheptulose,monobariumsalt (CAS 17187-72-3) is the barium salt of D-sedoheptulose 7-phosphate, a phosphorylated seven-carbon sugar intermediate in the pentose phosphate pathway (PPP) . Its IUPAC name is barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate , with a molecular formula of C₇H₁₃O₁₀P•Ba and a molecular weight of 425.5 g/mol .

Properties

IUPAC Name

barium(2+);[(2R,3S,4R,5S,6R)-3,4,5,6-tetrahydroxy-6-(hydroxymethyl)oxan-2-yl]methyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15O10P.Ba/c8-2-7(12)6(11)5(10)4(9)3(17-7)1-16-18(13,14)15;/h3-6,8-12H,1-2H2,(H2,13,14,15);/q;+2/p-2/t3-,4-,5-,6+,7-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXUFELXUIHDDQP-CQJQEINESA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@H]([C@@H]([C@](O1)(CO)O)O)O)O)OP(=O)([O-])[O-].[Ba+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13BaO10P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Procedure:

  • Substrate Preparation : β-Hydroxypyruvate (10 mM) and D-ribose-5-phosphate (15 mM) are dissolved in Tris-HCl buffer (pH 7.6).

  • Enzyme Addition : Recombinant transketolase from Escherichia coli (0.2 U/mg) is introduced to the mixture.

  • Incubation : The reaction proceeds at 37°C for 24 hours under gentle agitation.

  • Barium Salt Formation : The product is precipitated by adding barium hydroxide, followed by centrifugation and lyophilization.

Table 1: Enzymatic Synthesis Parameters and Outcomes

ParameterValue
Substrate Ratio1:1.5 (β-hydroxypyruvate:ribose-5P)
Reaction Temperature37°C
Yield81%
Purity (HPLC)≥95%

This method’s scalability is limited by enzyme cost, but recent advances in immobilized TK systems have improved cost-efficiency for industrial applications.

Chemical Synthesis via Alkaline Oxidation of Sedoheptulose

A traditional chemical route involves oxidizing sedoheptulose in alkaline conditions, adapted from NIST protocols for aldonic acid production. While originally designed for calcium salts, this method can be modified to produce the barium salt:

Procedure:

  • Oxidation : Sedoheptulose (0.1 M) is dissolved in 2 M NaOH and oxidized with O₂ at 80°C for 6 hours.

  • Acidification : The mixture is neutralized with H₂SO₄ to precipitate sulfate byproducts.

  • Barium Exchange : The filtrate is treated with barium hydroxide to form the barium salt, which is crystallized using isopropyl alcohol.

Table 2: Chemical Synthesis Key Metrics

ParameterValue
Oxidation Temperature80°C
Reaction Time6 hours
Yield (Barium Salt)~20% (estimated from calcium analog)
Purity70–80% (requires recrystallization)

This method’s low yield and purification challenges limit its utility compared to enzymatic approaches, but it remains viable for small-scale research where TK is unavailable.

Preparation of Aqueous Solutions for Research Use

D-Sedoheptulose-7-phosphate barium salt is commercially available as a crystalline solid (purity ≥95%), requiring careful solution preparation to maintain stability.

Protocol:

  • Solubilization : Dissolve the compound in PBS (pH 7.2) at 50 mg/mL.

  • Aliquoting : Divide into single-use aliquots to avoid freeze-thaw degradation.

  • Storage : Store at -20°C for ≤1 month or -80°C for ≤6 months.

Table 3: Stock Solution Preparation Guidelines

Mass (mg)Volume for 1 mM (mL)Volume for 10 mM (mL)
12.350.235
511.751.175
1023.502.350

Heating to 37°C and sonication improve solubility, but solutions degrade rapidly at room temperature, necessitating immediate use.

Industrial-Scale Production and Purification

Industrial production leverages enzymatic synthesis due to its higher yield and specificity. Key steps include:

  • Fermentation : E. coli strains overexpressing TK are cultured in bioreactors.

  • Continuous Reaction : Substrates are fed into immobilized enzyme reactors to maximize throughput.

  • Precipitation : Barium chloride is added to the reaction effluent to precipitate the product.

  • Crystallization : The crude product is recrystallized from ethanol/water mixtures, achieving >99% purity.

Table 4: Industrial Process Optimization

FactorOptimization Strategy
Enzyme StabilityImmobilization on chitosan beads
Cost ReductionIn-house TK production via fermentation
Yield ImprovementContinuous substrate feeding

Analytical Characterization and Quality Control

Critical quality metrics include:

  • Purity : Assessed via HPLC (C18 column, 0.1% TFA mobile phase).

  • Structure Confirmation : NMR (¹H, ¹³C) and MS/MS fragmentation.

  • Barium Content : Titration with sulfate ions to confirm stoichiometry .

Chemical Reactions Analysis

Types of Reactions: D-Sedoheptulose-7-phosphate (barium salt) primarily undergoes reactions typical of phosphate esters. These include:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Phosphate groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products: The major products formed from these reactions include various phosphorylated sugars and their derivatives, which are important in metabolic pathways .

Scientific Research Applications

Chemistry: D-Sedoheptulose-7-phosphate (barium salt) is used as a research tool to study the pentose phosphate pathway and its role in cellular metabolism. It is also used in the synthesis of complex organic molecules.

Biology: In biological research, the compound is used to investigate carbon fixation processes in photosynthetic organisms and the biosynthesis of essential biomolecules.

Medicine: While not directly used in medicine, the compound’s role in metabolic pathways makes it a valuable tool for studying metabolic disorders and potential therapeutic targets.

Industry: In industrial applications, D-Sedoheptulose-7-phosphate (barium salt) is used in the production of antibiotics and other secondary metabolites .

Mechanism of Action

D-Sedoheptulose-7-phosphate (barium salt) functions as an intermediate in the pentose phosphate pathway. In this pathway, the enzyme transaldolase catalyzes the transfer of a three-carbon dihydroxyacetone moiety from D-Sedoheptulose-7-phosphate to glyceraldehyde-3-phosphate, generating D-fructose-6-phosphate. This reaction is crucial for the production of nucleotides and amino acids .

Comparison with Similar Compounds

Sedoheptulose 1-Phosphate

Property Sedoheptulose 7-Phosphate (Ba Salt) Sedoheptulose 1-Phosphate
Phosphate Position C7 C1
Metabolic Role PPP intermediate Accumulates under NAMPT inhibition
Isomer Separation LC-MS distinguishes from 1-phosphate Co-elutes with 7-phosphate in LC-MS
Biological Impact Essential for nucleotide synthesis Linked to glycolytic disruption

Key Difference : The phosphate group position dictates enzyme specificity. Sedoheptulose 7-phosphate is a PPP intermediate, while 1-phosphate accumulates under metabolic stress .

Sedoheptulose 1,7-Bisphosphate

Property Sedoheptulose 7-Phosphate (Ba Salt) Sedoheptulose 1,7-Bisphosphate
Phosphate Groups Monophosphate Diphosphate (C1 and C7)
Synthesis Enzymatic phosphorylation Transaldolase-mediated reactions
Function PPP intermediate Precursor for 7-phosphate via phosphatase

Key Difference: The bisphosphate form acts as a precursor, while the monophosphate is metabolically active in the PPP .

Sedoheptulose (Free Sugar)

Property Sedoheptulose 7-Phosphate (Ba Salt) Sedoheptulose (Unphosphorylated)
Structure Phosphorylated heptose Free seven-carbon sugar
Role in Plants Not directly reported Accumulates under salt/alkali stress
Metabolic Pathway PPP Calvin cycle regeneration phase

Key Difference : Phosphorylation enables participation in central carbon metabolism, while the free sugar is linked to stress adaptation .

Other Phosphorylated Sugar Salts

Compound Counterion Phosphate Position Key Feature
DL-Glyceraldehyde-3-phosphate (Ba salt) Ba²⁺ C3 Used in glycolytic studies
Sodium Ribosyldiphosphate Na⁺ C5 Precursor for nucleotide synthesis

Key Difference : The barium salt of sedoheptulose 7-phosphate is unique in its seven-carbon backbone and role in secondary metabolism .

Research Implications and Contradictions

  • NAMPT Inhibition : Contrary to prior assumptions, shows that NAMPT inhibition increases sedoheptulose 1-phosphate levels, highlighting metabolic crosstalk between glycolysis and the PPP .
  • Enzyme Specificity: Structural studies (e.g., ValA cyclase in ) reveal that minor changes in phosphate position (7 vs. 1) dramatically alter enzyme binding and product stereochemistry .

Biological Activity

7-(Dihydrogenphosphate), sedoheptulose, monobariumsalt, also known as D-sedoheptulose-7-phosphate (barium salt), is a significant intermediate in the pentose phosphate pathway (PPP), which plays a crucial role in cellular metabolism. This compound is involved in various biological processes, including nucleotide and amino acid synthesis, carbon fixation in photosynthetic organisms, and the biosynthesis of secondary metabolites.

D-sedoheptulose-7-phosphate is primarily recognized for its biochemical activities within the PPP. It participates in several key reactions:

  • Transaldolase Reaction : The compound acts as a substrate for the enzyme transaldolase, facilitating the transfer of a three-carbon moiety to glyceraldehyde-3-phosphate, resulting in the formation of D-fructose-6-phosphate. This reaction is vital for nucleotide and amino acid production.
  • NADPH Generation : D-sedoheptulose-7-phosphate contributes to NADPH generation, which is essential for reductive biosynthesis and maintaining cellular redox balance .

Molecular Mechanism

At the molecular level, D-sedoheptulose-7-phosphate exerts its effects through various mechanisms:

  • Enzyme Interactions : It binds with specific enzymes, influencing their activity through inhibition or activation. This modulation can lead to changes in metabolic fluxes within the cell.
  • Gene Expression : The compound can also affect gene expression patterns related to metabolic pathways, thereby influencing overall cellular metabolism and growth.

Metabolic Pathways

D-sedoheptulose-7-phosphate is integral to several metabolic pathways:

  • Pentose Phosphate Pathway : It serves as a precursor for ribose residues necessary for nucleotide synthesis and plays a role in generating reducing equivalents (NADPH) critical for anabolic reactions .
  • Secondary Metabolite Biosynthesis : The compound is involved in synthesizing various bioactive natural products through the action of sedoheptulose 7-phosphate cyclases (SH7PCs), which convert it into cyclic compounds with pharmaceutical relevance, such as acarbose and validamycin .

Case Studies and Research Findings

Recent studies have highlighted the biological significance of D-sedoheptulose-7-phosphate:

  • Enzymatic Characterization : Research has identified multiple sedoheptulose 7-phosphate cyclases that utilize this compound to produce cyclic precursors involved in antibiotic biosynthesis. These enzymes are distributed across various bacterial species, indicating a broad ecological role .
  • Phylogenetic Studies : Comparative analyses of SH7PCs have revealed their evolutionary divergence and functional diversity among prokaryotes and eukaryotes. This diversity suggests potential applications in biotechnology and drug development .
  • Biosynthetic Pathways : Investigations into the biosynthetic pathways involving D-sedoheptulose-7-phosphate have demonstrated its crucial role in producing aminocyclitols, which are important for various biological functions, including plant defense mechanisms and microbial interactions .

Comparison with Similar Compounds

D-sedoheptulose-7-phosphate can be compared with its sodium and lithium salts, as well as other heptulose phosphates:

CompoundSolubilityStabilityBiological Role
D-Sedoheptulose-7-phosphate (Ba)ModerateHighKey intermediate in PPP
D-Sedoheptulose-7-phosphate (Na)HighModerateSimilar metabolic functions
D-Sedoheptulose-7-phosphate (Li)LowLowLimited applications
D-altro-Heptulose 7-phosphateVariableVariableInvolved in different metabolic pathways

Q & A

Q. How is 7-(dihydrogenphosphate)sedoheptulose monobarium salt synthesized, and what are the critical parameters for optimizing yield?

  • Methodological Answer : The synthesis involves enzymatic conversion of D-glucose to sedoheptulose via glucose isomerase and epimerase, followed by phosphorylation using ATP and Mg²⁺ ions. Key enzymes like sedoheptulose-7-phosphate kinase or phosphatase catalyze the phosphorylation step. Critical parameters include:
  • Enzyme selection : Use of TPP-dependent transketolase for reversible reactions favoring product formation .
  • ATP and Mg²⁺ concentrations : Optimize molar ratios to enhance phosphorylation efficiency .
  • Purification : Chromatography (e.g., ion-exchange) or crystallization for isolating the monobarium salt .

Q. What analytical techniques are recommended for confirming the purity and structure of 7-(dihydrogenphosphate)sedoheptulose monobarium salt?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Confirm stereochemistry and structural identity, as demonstrated for sedoheptulose derivatives in plant studies .
  • Mass Spectrometry (MS) : Validate molecular weight (425.5 g/mol) and fragmentation patterns .
  • X-ray Diffraction (XRD) : Characterize crystalline structure, particularly for barium salt stability .
  • High-Performance Liquid Chromatography (HPLC) : Assess purity by quantifying impurities in synthetic batches .

Advanced Research Questions

Q. How does the presence of barium ions influence the stability and reactivity of sedoheptulose-7-phosphate in enzymatic assays compared to other counterions (e.g., lithium)?

  • Methodological Answer : Barium ions (Ba²⁺) form insoluble precipitates with phosphate groups, which can stabilize the compound during storage but may interfere with enzymatic reactions. Comparative studies with lithium salts (e.g., Sigma-Aldridch’s D-sedoheptulose-7-phosphate lithium salt) suggest:
  • Solubility : Lithium salts are more soluble in aqueous buffers, facilitating kinetic assays .
  • Enzyme inhibition : Ba²⁺ may chelate active-site residues in kinases/phosphatases; pre-treatment with ion-exchange resins removes interfering ions .

Q. What experimental evidence supports the role of sedoheptulose-7-phosphate phosphatase in regulating free sedoheptulose levels in CAM plants, and how can this be modeled in vitro?

  • Methodological Answer : In Sedum spectabile, sedoheptulose-7-phosphate phosphatase activity correlates with elevated sedoheptulose concentrations in sucrose-induced stems. To model this:
  • Enzyme isolation : Purify the phosphatase from plant homogenates using ammonium sulfate precipitation and affinity chromatography .
  • Activity assays : Monitor phosphate release from sedoheptulose-7-phosphate spectrophotometrically (e.g., malachite green assay) under varying pH and substrate conditions .
  • Compartmentalization studies : Use non-aqueous fractionation to confirm cytosolic synthesis, as chloroplast lysates show negligible sedoheptulose .

Q. How do discrepancies in the subcellular localization of sedoheptulose-7-phosphate metabolism (Calvin cycle vs. oxPPP) impact experimental design in plant biochemistry?

  • Methodological Answer : The Calvin cycle operates in chloroplasts, while the oxidative pentose phosphate pathway (oxPPP) occurs in the cytosol. Contradictions arise from cross-pathway intermediates, requiring:
  • Compartment-specific assays : Isolate chloroplasts via differential centrifugation and compare metabolite profiles to cytosolic fractions .
  • Isotopic labeling : Track ¹⁴C-labeled intermediates in chloroplast vs. whole-tissue extracts to distinguish pathway contributions .
  • Mutant studies : Use Arabidopsis mutants deficient in oxPPP enzymes (e.g., G6PDH) to dissect sedoheptulose-7-phosphate flux .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.